4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
Description
4-Cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide is a substituted thiophene carboxamide derivative characterized by a cyano group at position 4, a cyclopropylcarbonylamino moiety at position 5, and N,N-diethylcarboxamide at position 2. Its synthesis likely involves cyclization strategies similar to those used for other 4-aminothiophene derivatives, such as reactions with halogenated reagents or thiocarbamoyl precursors .
Properties
IUPAC Name |
4-cyano-5-(cyclopropanecarbonylamino)-N,N-diethyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18(5-2)15(20)12-9(3)11(8-16)14(21-12)17-13(19)10-6-7-10/h10H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWXMUCRPWPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring with a cyano group and an amide linkage, which are known to influence its biological activity. The presence of the cyclopropylcarbonyl moiety is particularly notable as it may enhance binding affinity to biological targets.
1. Anticancer Activity
Several studies have evaluated the anticancer properties of thiophene derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro studies using human tumor cell lines have shown that compounds similar to 4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide exhibit selective cytotoxicity against leukemia and solid tumors. For example, a study demonstrated that related compounds had IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating significant anticancer potential .
2. Herbicidal Activity
Research has indicated that compounds with similar structures can act as herbicides by inhibiting specific enzymatic pathways in plants:
- Mechanism : The herbicidal activity is primarily attributed to the inhibition of acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid biosynthesis in plants. This leads to stunted growth and eventual plant death .
- Field Trials : Field studies have reported effective weed control with minimal phytotoxicity to crops when using formulations containing this compound .
Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of thiophene derivatives, including 4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide, against a panel of human cancer cell lines. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide | 15 | A549 (lung) |
| Related Compound A | 10 | HeLa (cervical) |
| Related Compound B | 25 | MCF7 (breast) |
This study underscores the compound's potential as a lead for further development in anticancer therapies.
Case Study 2: Herbicidal Activity Assessment
In another investigation, the herbicidal efficacy of this compound was tested against common weeds in agricultural settings:
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 200 | 90 |
| Setaria viridis | 150 | 80 |
These results suggest that the compound can effectively control problematic weed species while maintaining crop safety.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted, inhibition of ALS contributes significantly to its herbicidal properties.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways involving caspase activation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects on Physicochemical Properties: The cyclopropylcarbonyl group in the target compound may enhance steric hindrance and metabolic stability compared to phenyl or chlorophenyl substituents in analogues like 5an . N,N-Diethylcarboxamide vs.
Biological Activity: Cyclosulfamuron, a herbicide with a cyclopropylcarbonyl group, inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . The target compound’s structural similarity suggests analogous herbicidal mechanisms.
Synthetic Accessibility: The target compound’s synthesis may parallel methods for 4-aminothiophenes, such as cyclization of thiocarbamoyl precursors with halogenated reagents . However, introducing the cyclopropylcarbonyl group requires specialized reagents (e.g., cyclopropanecarbonyl chloride), increasing synthetic complexity compared to simpler aryl-substituted analogues .
Thermal Stability :
- Melting points of analogues vary significantly (234–285°C), influenced by hydrogen bonding and crystal packing. The absence of a melting point for the target compound suggests further experimental characterization is needed .
Critical Analysis of Divergent Evidence
- Discrepancy in Applications: While cyclosulfamuron is a confirmed herbicide notes discontinuation of a structurally similar compound (4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide), possibly due to toxicity or inefficacy. This underscores the need for rigorous structure-activity relationship (SAR) studies for the target compound.
- Data Gaps: Limited elemental analysis or spectral data (e.g., IR, NMR) for the target compound necessitates further experimental validation to confirm purity and structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
